molecular formula C4H7NO4 B1583605 4-(Hydroxyamino)-4-oxobutanoic acid CAS No. 4743-99-1

4-(Hydroxyamino)-4-oxobutanoic acid

Cat. No. B1583605
CAS RN: 4743-99-1
M. Wt: 133.1 g/mol
InChI Key: AGEUQNZXCIVHPB-UHFFFAOYSA-N
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Description

4-(Hydroxyamino)-4-oxobutanoic acid, also known as hydroxyaminoacid or HABA, is a naturally occurring metabolite of the amino acid tyrosine. It is an important intermediate in the biosynthesis of several amino acids and other metabolites, including tyrosine and tryptophan. HABA is also a key intermediate in the metabolism of numerous drugs, including some antibiotics. HABA has a wide range of biochemical and physiological effects, and has been studied extensively in the laboratory.

Scientific Research Applications

Biocatalysis in Chemical Synthesis

4-(Hydroxyamino)-4-oxobutanoic acid can be used as a building block in biocatalytic processes. Biocatalysis, which involves the use of enzymes or microorganisms to perform chemical transformations, is a growing field in green chemistry due to its environmentally friendly and sustainable nature . The compound’s structure allows for enzymatic transformations that can lead to the synthesis of various bioactive molecules.

Pharmaceutical Industry

In the pharmaceutical sector, this compound can serve as a precursor for the synthesis of drugs with antiviral, antifungal, antibacterial, and anticancer properties . Its hydroxyamino group can be a key functional moiety in the development of novel therapeutic agents.

Agricultural Applications

4-(Hydroxyamino)-4-oxobutanoic acid may have potential uses in agriculture. For instance, it could be involved in the biosynthesis of plant signaling molecules, vitamins, and other constituents that enhance tolerance against abiotic stress or act in the plant’s chemical defense system .

Food Industry

This compound could find applications in the food industry as a nutritional supplement or as a precursor for the synthesis of flavor-enhancing molecules. Hydroxy amino acids, in general, are known to contribute to taste and nutritional value in food products .

Environmental Applications

The hydroxyamino group in 4-(Hydroxyamino)-4-oxobutanoic acid can potentially be utilized in environmental biotechnology. For example, it could be involved in the bioremediation processes where microorganisms use the compound to degrade or transform pollutants into less harmful substances .

Cosmetic Industry

In cosmetics, hydroxy amino acids are valued for their moisturizing and skin-conditioning properties. As such, 4-(Hydroxyamino)-4-oxobutanoic acid could be synthesized for use in skincare products to improve skin texture and hydration .

properties

IUPAC Name

4-(hydroxyamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUQNZXCIVHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291236
Record name butanoic acid, 4-(hydroxyamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxyamino)-4-oxobutanoic acid

CAS RN

4743-99-1
Record name 4743-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butanoic acid, 4-(hydroxyamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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